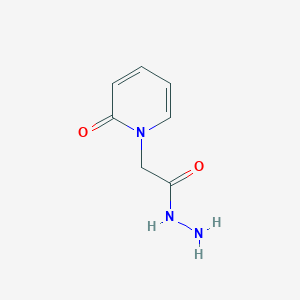

2-(2-oxopyridin-1(2H)-yl)acetohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

869472-65-1 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-(2-oxopyridin-1-yl)acetohydrazide |

InChI |

InChI=1S/C7H9N3O2/c8-9-6(11)5-10-4-2-1-3-7(10)12/h1-4H,5,8H2,(H,9,11) |

InChI Key |

BWWMBBGDYITYLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC(=O)NN |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide

This technical guide provides a comprehensive analysis of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide , a versatile pharmacophore scaffold used in the development of antimicrobial, analgesic, and anticancer agents.

Executive Summary

2-(2-Oxopyridin-1(2H)-yl)acetohydrazide (CAS: Derivative of 56546-36-2) represents a critical intermediate in heterocyclic drug discovery. Structurally, it combines a 2-pyridone motif—a privileged structure in medicinal chemistry known for hydrogen bonding capability—with a hydrazide linker that serves as a nucleophilic "warhead" for further derivatization. This guide outlines the synthesis, validation, and chemical reactivity of this compound, providing a roadmap for its use in generating Schiff bases, 1,3,4-oxadiazoles, and metal complexes.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule exists primarily in the lactam (2-pyridone) form due to N-substitution, which locks the tautomeric equilibrium and prevents reversion to the lactim (2-hydroxypyridine) form.

| Property | Data |

| IUPAC Name | 2-(2-oxopyridin-1(2H)-yl)acetohydrazide |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Core Scaffold | 2-Pyridone (Lactam) linked to Acetohydrazide |

| H-Bond Donors | 2 (Hydrazide -NH-NH₂) |

| H-Bond Acceptors | 3 (Pyridone C=O, Amide C=O, Pyridine N) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[1][2][3] |

Structural Significance

The N1-substitution on the pyridone ring is critical. Unlike unsubstituted 2-hydroxypyridine, which fluctuates between lactam and lactim forms, the N-alkylated motif in this compound provides a stable, rigid steric profile. The methylene linker (-CH₂-) introduces flexibility, allowing the hydrazide tail to orient itself for binding interactions or cyclization reactions.

Synthetic Pathways & Protocol

The synthesis follows a robust two-step protocol: N-alkylation followed by Hydrazinolysis .[4]

Step 1: N-Alkylation (Ester Formation)

Reaction: 2-Hydroxypyridine + Ethyl Chloroacetate

-

Mechanism: SN2 nucleophilic substitution. The base (K₂CO₃) deprotonates the 2-hydroxypyridine (generating the pyridone anion), which attacks the

-carbon of ethyl chloroacetate. -

Critical Control Point: Anhydrous conditions are preferred to prevent hydrolysis of the chloroacetate.

Step 2: Hydrazinolysis (Hydrazide Formation)

Reaction: Ethyl ester + Hydrazine Hydrate

-

Mechanism: Nucleophilic Acyl Substitution. The hydrazine nitrogen attacks the ester carbonyl, displacing ethoxide.

-

Why Ethanol? Ethanol is the solvent of choice as it solubilizes the hydrazine hydrate and allows the product to crystallize upon cooling, simplifying purification.

Experimental Workflow (DOT Diagram)

Figure 1: Step-wise synthesis pathway from 2-hydroxypyridine to the target acetohydrazide.

Physicochemical Profiling & Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic signatures.

1H NMR Diagnostics (DMSO-d₆)

- 9.0 - 9.5 ppm (s, 1H): CONH (Amide proton).

- 7.4 - 7.8 ppm (m, Pyridine protons): Characteristic aromatic signals of the pyridone ring.

- 6.2 - 6.4 ppm (m, Pyridine protons): Upfield aromatic protons adjacent to the carbonyl.

- 4.5 - 4.8 ppm (s, 2H): N-CH ₂-CO (Methylene linker).

- 4.0 - 4.5 ppm (br s, 2H): NH-NH ₂ (Hydrazide amine protons).

IR Spectroscopy (KBr Pellet)

-

3300 - 3200 cm⁻¹: N-H stretching (Hydrazide doublet).

-

1680 - 1660 cm⁻¹: C=O stretching (Amide I band).

-

1650 - 1640 cm⁻¹: C=O stretching (Pyridone lactam).

-

1620 cm⁻¹: C=N stretching (if present in derivatives).

Reactivity & Derivatization

The hydrazide group is a versatile chemical handle.[5] It serves as a precursor for three major classes of bioactive derivatives.

A. Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes yields hydrazones (Schiff bases). These derivatives often exhibit enhanced lipophilicity and biological activity compared to the parent hydrazide.

-

Protocol: Reflux hydrazide with aldehyde in ethanol + catalytic acetic acid.

-

Application: Antimicrobial and anti-tubercular agents.[5][6]

B. Cyclization to 1,3,4-Oxadiazoles

The hydrazide can be cyclized to form a 5-membered oxadiazole ring, a bioisostere of amide and ester groups.

-

Reagent: Phosphorous oxychloride (POCl₃) or Carbon disulfide (CS₂/KOH).

-

Mechanism: Dehydrative cyclization.

C. Metal Complexation

The carbonyl oxygen and hydrazide nitrogen act as a bidentate ligand system, capable of coordinating with transition metals (Cu²⁺, Zn²⁺, Ni²⁺).[5]

-

Geometry: Typically octahedral or square planar depending on the metal.

Reactivity Network (DOT Diagram)

Figure 2: Divergent synthesis pathways for pharmacologically active derivatives.

Biological Potential & Applications

Research indicates that the 2-pyridone-acetohydrazide scaffold is not merely a linker but an active pharmacophore.

-

Antimicrobial Activity: The hydrazide moiety inhibits bacterial cell wall synthesis or disrupts enzymatic pathways in S. aureus and E. coli.

-

Analgesic/Anti-inflammatory: Derivatives (especially oxadiazoles) inhibit COX enzymes, reducing inflammation similar to NSAIDs but with potentially lower gastric toxicity due to the pyridone ring.

-

Anticancer: Schiff bases of this compound have shown cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by intercalating DNA or inhibiting ribonucleotide reductase.

References

-

Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide. International Journal of Organic Chemistry. Link

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Link

-

Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. Link

-

A Guide to the Reproducible Synthesis and Evaluation of 2-(Piperidin-1-yl)acetohydrazide. BenchChem. Link

-

PubChem Compound Summary: (2-Oxopyridin-1(2H)-yl)acetate. National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Therapeutic Potential of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields derivatives with significant therapeutic promise. This guide focuses on the 2-(2-oxopyridin-1(2H)-yl)acetohydrazide core, a molecular architecture that combines the well-established biological relevance of the 2-pyridone ring with the synthetic versatility of the acetohydrazide linker. The 2-pyridone nucleus is a central feature in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The acetohydrazide moiety serves as a crucial pharmacophore and a synthetically tractable handle for generating diverse libraries of bioactive molecules, such as hydrazones.[3][4] This guide provides a comprehensive technical overview of this chemical class, detailing rational synthetic strategies, exploring the mechanistic basis for its primary therapeutic applications, and presenting established protocols for its biological evaluation. The primary focus will be on the demonstrated anticancer, anti-inflammatory, and antimicrobial potential, supported by preclinical data from closely related analogues.

The Scientific Rationale: A Union of Privileged Scaffolds

The 2-Pyridone Core: A Foundation of Bioactivity

The 2-pyridone (or 2-oxopyridine) ring is a prominent heterocyclic motif found in a multitude of natural products and synthetic compounds with significant pharmacological value. Its unique electronic and structural properties allow it to engage with a variety of biological targets. Researchers have successfully developed 2-pyridone derivatives with potent activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties, establishing it as a "privileged scaffold" in drug discovery.[1][2][5]

The Acetohydrazide Linker: A Gateway to Diversity and Function

The acetohydrazide group is more than a simple linker; it is a versatile functional group that is instrumental in shaping the pharmacological profile of a molecule. It acts as a key building block for the synthesis of hydrazones through condensation with various aldehydes and ketones.[6] This hydrazide-hydrazone moiety is a known pharmacophore that contributes to the biological activity of many compounds and allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize drug-like properties.[3][4]

General Synthesis and Derivatization Strategy

The synthesis of the core 2-(2-oxopyridin-1(2H)-yl)acetohydrazide structure is typically achieved through a straightforward and efficient two-step process starting from a substituted 2-hydroxypyridine.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of Ethyl 2-(2-oxopyridin-1(2H)-yl)acetate

-

To a solution of the appropriate 2-hydroxypyridine derivative (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes to facilitate salt formation.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water to remove inorganic impurities, and dry under vacuum. Recrystallize from ethanol to yield the pure ester intermediate.

Step 2: Synthesis of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide (The Core Compound)

-

Disperse the synthesized ethyl 2-(2-oxopyridin-1(2H)-yl)acetate (1.0 eq) in ethanol.

-

Add an excess of hydrazine hydrate (80-99%) (10.0 eq) to the solution.[7]

-

Reflux the reaction mixture for 8-12 hours. The progress can be monitored via TLC. For certain substrates, microwave-assisted synthesis (e.g., 60-80W for 10-30 minutes) can significantly accelerate the reaction.[6][7]

-

After completion, reduce the solvent volume under reduced pressure.

-

Cool the resulting concentrated solution in an ice bath to induce crystallization.

-

Filter the precipitated solid, wash with cold ethanol, and dry to obtain the final 2-(2-oxopyridin-1(2H)-yl)acetohydrazide product.[7]

Visualization: Synthetic Workflow

Caption: General synthetic pathway for 2-(2-oxopyridin-1(2H)-yl)acetohydrazide and its derivatives.

Therapeutic Potential: Anticancer Activity

Derivatives of the 2-pyridone scaffold have shown significant promise as anticancer agents.[1][8] The mechanism often involves the inhibition of key signaling pathways crucial for tumor growth and survival, as well as the induction of programmed cell death (apoptosis).

Mechanistic Overview: Kinase Inhibition and Apoptosis Induction

Many heterocyclic compounds, including 2-oxo-pyridine derivatives, exert their antiproliferative effects by targeting protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] Inhibition of these receptors disrupts downstream signaling cascades, like the AKT pathway, which are fundamental for cell proliferation, angiogenesis, and survival.[9]

Furthermore, these derivatives can induce apoptosis by modulating the expression of key regulatory proteins. This is often achieved by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death.[8] Some acetohydrazide derivatives have also been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4][8]

Visualization: Simplified VEGFR-2 Signaling Pathway

Caption: Inhibition of the VEGFR-2/AKT signaling axis by candidate derivatives.

Preclinical Data Summary (Representative Analogues)

The following table summarizes the in vitro cytotoxic activity of closely related 2-oxo-pyridine and acetohydrazide derivatives against various human cancer cell lines.

| Compound Class | Derivative Example | Cell Line | IC₅₀ (µM) | Reference |

| 2-Oxo-1'H-spiro-indoline-3,4'-pyridine | Compound 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | [8] |

| 2-Oxo-1'H-spiro-indoline-3,4'-pyridine | Compound 8 | Caco-2 (Colorectal) | 13.61 ± 1.20 | [8] |

| N'-(benzylidene)-2-(benzoxazol-3-yl)acetohydrazide | Compound 16 | MCF7 (Breast) | 2.88 | [3] |

| N'-(benzylidene)-2-(benzoxazol-3-yl)acetohydrazide | Compound 7 | MCF7 (Breast) | 3.12 | [3] |

| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide | Compound 4o | SW620, PC-3, NCI-H23 | Potent Activity | [4] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Culture: Seed human cancer cells (e.g., Caco-2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[8]

-

Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Therapeutic Potential: Anti-inflammatory Activity

Pyridinone and pyridazinone cores are recognized for their significant anti-inflammatory properties.[10][11][12] This activity is often attributed to the modulation of key inflammatory pathways.

Mechanistic Insights

The anti-inflammatory effects of pyridinone derivatives may be linked to their ability to chelate iron.[10][13] Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent (iron-containing). By chelating iron, these compounds may disrupt the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins.[10][13] Additionally, some pyridazinone derivatives have been found to inhibit lipopolysaccharide (LPS)-induced activation of NF-κB, a critical transcription factor that governs the inflammatory response.[14]

Preclinical Data Summary (Representative Analogues)

The following table presents in vivo anti-inflammatory data for 3-hydroxy-pyridine-4-one derivatives in a standard animal model.

| Compound | Dose (mg/kg) | Model | % Inhibition of Edema | Reference |

| Compound A | 20 | Carrageenan-induced paw edema | 67% | [10] |

| Compound B | 400 | Carrageenan-induced paw edema | ~58% | [10] |

| Compound C | 200 | Carrageenan-induced paw edema | ~58% | [10] |

| Indomethacin (Control) | 10 | Carrageenan-induced paw edema | 60% | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping and Dosing: Divide the rats into groups (n=6): a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups for each derivative at various doses.[10][13]

-

Compound Administration: Administer the test compounds and control drugs intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of inflammation.[13]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmograph.[13]

-

Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)_test / (Vt - V₀)_control] * 100 Where Vt is the paw volume at time 't'. Statistical significance is determined using an appropriate test, such as ANOVA followed by a post-hoc test.

Therapeutic Potential: Antimicrobial Activity

The 2-pyridone scaffold is a component of various compounds with broad-spectrum antimicrobial and antifungal activity.[1][2] The acetohydrazide moiety can be derivatized to produce hydrazones, which are also a well-known class of antimicrobial agents.

Overview of Antimicrobial Action

The precise mechanism of antimicrobial action can vary widely depending on the specific substitutions on the core scaffold. However, potential mechanisms include disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The broad-spectrum potential makes these compounds attractive candidates for further development.[1]

Preclinical Data Summary (Representative Analogues)

The following table shows the Minimum Inhibitory Concentration (MIC) values for related heterocyclic derivatives against common pathogens.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2,6-diaminobenzobisthiazole derivatives | S. aureus (Gram-positive) | 3.125 | [1] |

| 2,6-diaminobenzobisthiazole derivatives | E. coli (Gram-negative) | 3.125 | [1] |

| 2,6-diaminobenzobisthiazole derivatives | P. aeruginosa (Gram-negative) | 3.125 | [1] |

| 2,6-diaminobenzobisthiazole derivatives | C. albicans (Fungus) | 3.125 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15] This can be assessed visually or by measuring the optical density with a plate reader.

Future Directions and Conclusion

The 2-(2-oxopyridin-1(2H)-yl)acetohydrazide scaffold represents a highly promising starting point for the development of novel therapeutics. The combination of the bioactive 2-pyridone core and the synthetically versatile acetohydrazide linker provides a robust platform for generating diverse chemical libraries. The preclinical evidence from closely related analogues strongly supports its potential in oncology, inflammation, and infectious diseases.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and screening a broad library of derivatives to identify key structural features that enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Conducting in-depth biochemical and cellular assays to pinpoint the precise molecular targets and pathways modulated by the most active compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-likeness and potential for in vivo efficacy.

References

- Asadollahi, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Pharmacy Practice.

- Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie.

- Narayanan, S., et al. (2025).

- Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review.

- Asadollahi, A., et al. (2025). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.

- Ammar, Y. A., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports.

- Patel, H., et al. (2025). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review.

- Kumar, P., et al. (2014). Synthesis, antimicrobial and anticancer evaluation of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)

- Patel, H., et al. (2023). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review.

-

Taha, N. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][10][11][14]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Scirp.org.

- BenchChem. (2025). The Multifaceted Biological Activities of 4-Oxo-4-(pyridin-2-ylamino)

- Patel, H., et al. (2023). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review.

- Bentham Science Publisher. (2022). Synthesis & Characterization of 2-(substituted-phenyl)

- Benchat, N.-E., et al. (2007). Synthesis of 2-(4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetohydrazide. Molbank.

- Le, T. H., et al. (2022). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents.

- Aslam, M., et al. (2008). Synthesis and antimicrobial activity of some derivatives of acylhydrazine including novel benzenediazasulfonamides. Semantic Scholar.

- Al-Ghorbani, M., et al. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journals.

- Ewies, F. F., et al. (2025). Synthesis, Reactions, and Antimicrobial Evaluation of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives.

- Al-Amiery, A. A., et al. (2024). Preparation of Some Oxazepine Derivatives Derived from Benzimidazole Substitutes and Study of their Biological Activity. South Eastern European Journal of Public Health.

- de Moraes, M. C. C., et al. (2024). Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives.

-

Wang, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][10][12]oxazin-3(4H)-one-linked 1,2,3-triazole Derivatives as Potential Topoisomerase II Inhibitors. Frontiers in Chemistry.

- Elkamhawy, A., et al. (2023). Coumarin-acetohydrazide derivatives as novel antiproliferative agents via VEGFR-2/AKT axis inhibition and apoptosis triggering. New Journal of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis, antimicrobial and anticancer evaluation of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarin-acetohydrazide derivatives as novel antiproliferative agents via VEGFR-2/AKT axis inhibition and apoptosis triggering - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Advanced Medicinal Chemistry of Pyridinone Acetohydrazides: Synthesis, SAR, and Therapeutic Applications

Executive Summary

The pyridinone acetohydrazide scaffold represents a privileged structure in medicinal chemistry, merging the pharmacophoric features of the 2-pyridone (or 4-pyridone) ring with the versatile acetohydrazide linker. This guide provides a technical deep-dive into the design, synthesis, and biological evaluation of these compounds.

Unlike simple pyridine derivatives, the N-substituted pyridinone core offers unique hydrogen-bonding capabilities and metabolic stability profiles. When coupled with an acetohydrazide motif (–CH₂–CO–NH–NH₂), the resulting scaffold serves as a potent precursor for hydrazones (Schiff bases), thiosemicarbazides, and heterocyclic hybrids, exhibiting broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Architecture & Rational Design

The Core Scaffold

The structure is defined by two critical domains:

-

The Pyridinone Headgroup: Acts as a hydrogen bond acceptor (via the carbonyl) and provides a planar aromatic system for

- -

The Acetohydrazide Tail: A flexible linker containing a nucleophilic hydrazine terminus. This moiety is critical for:

-

Metal Chelation: Forming stable complexes with metalloenzymes.

-

Covalent Trapping: Reacting with electrophilic centers in pathogens.

-

Derivatization: Serving as a "handle" for generating diverse libraries of hydrazones.

-

Tautomeric Control

A critical synthetic consideration is the tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam).

-

Strategic Locking: N-alkylation with ethyl chloroacetate locks the ring in the 2-pyridone (lactam) form. This prevents tautomerization, ensuring a defined pharmacophore for receptor binding.

Synthetic Protocols

Workflow Visualization

The following diagram illustrates the primary synthetic pathway, highlighting the "Locking" step and subsequent hydrazinolysis.

Caption: Step-wise synthesis of N-substituted pyridinone acetohydrazides. The N-alkylation step locks the tautomer.

Detailed Experimental Procedures

Protocol A: Synthesis of Ethyl 2-(2-oxopyridin-1(2H)-yl)acetate (Intermediate)

Rationale: Use of anhydrous potassium carbonate ensures deprotonation of the nitrogen (favored over oxygen in polar aprotic conditions), promoting N-alkylation.

-

Reagents: 2-Hydroxypyridine (10 mmol), Ethyl chloroacetate (12 mmol), Anhydrous

(15 mmol), Dry Acetone (50 mL). -

Procedure:

-

Dissolve 2-hydroxypyridine in dry acetone in a round-bottom flask.

-

Add anhydrous

and stir at room temperature for 30 minutes to facilitate deprotonation. -

Add ethyl chloroacetate dropwise.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Filter the hot reaction mixture to remove inorganic salts (

). -

Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from ethanol to yield the ester.[1]

-

Protocol B: Hydrazinolysis to 2-(2-oxopyridin-1(2H)-yl)acetohydrazide

Rationale: Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl. Ethanol is used as a solvent to solubilize both reactants while allowing the product (often less soluble) to precipitate upon cooling.

-

Reagents: Ethyl 2-(2-oxopyridin-1(2H)-yl)acetate (from Protocol A), Hydrazine hydrate (99%, 20 mmol), Absolute Ethanol (30 mL).

-

Procedure:

-

Dissolve the ester in absolute ethanol.[1]

-

Add hydrazine hydrate slowly to the stirring solution.

-

Reflux for 4–6 hours.[1]

-

Work-up: Allow the reaction to cool to room temperature, then chill in an ice bath. The acetohydrazide typically precipitates as a solid.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Validation: Verify structure via IR (look for doublet

peaks at 3200-3300

-

Structure-Activity Relationships (SAR)

Biological Evaluation Data

The following table summarizes the potency of pyridinone acetohydrazide derivatives, specifically hydrazones formed by reacting the core hydrazide with various aromatic aldehydes.

Table 1: Comparative Antimicrobial & Cytotoxic Activity

| Compound ID | R-Substituent (Hydrazone) | Target Organism/Cell Line | Activity Metric | Reference |

| PA-01 | 4-Chlorobenzylidene | Staphylococcus aureus | MIC: 16 | [1, 2] |

| PA-02 | 4-Methoxybenzylidene | Candida albicans | MIC: 32 | [1] |

| PA-03 | 2-Oxoindoline-3-ylidene | SW620 (Colon Cancer) | [3] | |

| PA-04 | 5-Nitro-2-furylmethylene | Mycobacterium tuberculosis | MIC: 6.25 | [4] |

Mechanistic Insights & SAR Map

The biological activity is heavily dependent on the substituent attached to the hydrazide nitrogen.

-

Electron-Withdrawing Groups (Cl, NO2): Enhance lipophilicity and antimicrobial potency, likely by facilitating penetration through bacterial cell walls.

-

Heterocyclic Attachments (Indoline, Thiophene): Significantly boost anticancer activity by interacting with specific kinases (e.g., PIM-1) or inducing procaspase-3 activation.

Caption: Structure-Activity Relationship (SAR) map of the pyridinone acetohydrazide scaffold.

Therapeutic Applications

Antimicrobial Agents

Pyridinone acetohydrazides, particularly their hydrazone derivatives, act as DNA gyrase inhibitors in bacteria. The planar pyridinone ring intercalates into DNA, while the hydrazide side chain chelates the Magnesium ions in the active site of the enzyme.

-

Key Insight: The presence of a 4-chlorophenyl group on the hydrazone moiety (Compound PA-01) maximizes hydrophobic interactions within the binding pocket of S. aureus gyrase.

Anticancer Agents

Recent studies highlight these compounds as Procaspase-3 Activators . Unlike standard chemotherapy that induces apoptosis via upstream damage, these agents directly activate procaspase-3 to caspase-3, bypassing upstream blocks often found in resistant tumors.

-

Key Insight: Hybridization with isatin (2-oxoindoline) moieties (Compound PA-03) creates a dual-pharmacophore system that significantly enhances cytotoxicity against colon and lung cancer lines.

References

-

Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives. Source: PubMed / Gazi University URL:[Link]

-

Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Source: ResearchGate URL:[3][Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Source: PubMed Central (PMC) URL:[Link]

Sources

Biological Activity Profile of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide

A Technical Guide for Medicinal Chemists and Drug Developers[1][2]

Executive Summary

2-(2-oxopyridin-1(2H)-yl)acetohydrazide represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the compound itself possesses intrinsic chemical reactivity, its primary value lies as a central pharmacophore precursor. It serves as the critical gateway to N-substituted pyridone hydrazones , Schiff bases , and heterocyclic hybrids (e.g., oxadiazoles, triazoles) that exhibit potent antimicrobial , analgesic , anti-inflammatory , and anticancer profiles.

This guide analyzes the compound’s transition from a synthetic intermediate to a bioactive effector, detailing the structural mechanics that allow it to modulate enzymes like COX-1/COX-2 and disrupt microbial cell walls.[1][2]

Chemical Architecture & Synthetic Pathway[3]

2.1 Structural Dynamics

The core structure features a 2-pyridone ring linked to a hydrazide tail via a methylene bridge.[1][2]

-

Pyridone Ring: Exists in a lactam-lactim tautomeric equilibrium, though the N-alkylated form (lactam) predominates in this derivative.[1][2][3] This moiety acts as a hydrogen bond acceptor/donor, mimicking peptide bonds.[2][3][4]

-

Hydrazide Moiety (-CONHNH₂): A "hard" nucleophile and excellent chelator.[1][2] It provides a flexible linker that facilitates binding to metalloenzymes and serves as the reactive site for derivatization.[2]

2.2 Synthesis Protocol

The synthesis is a robust, two-step sequence starting from commercially available 2-hydroxypyridine (2-pyridone).[1][2]

Step-by-Step Methodology:

-

N-Alkylation (Esterification):

-

Reagents: 2-Pyridone, Ethyl chloroacetate (or bromoacetate), Anhydrous Potassium Carbonate (

).[1] -

Solvent: Dry Acetone or DMF.[2]

-

Mechanism:

nucleophilic substitution.[2] The base deprotonates the pyridone nitrogen (favored over oxygen due to solvent/base choice), which attacks the

-

-

Hydrazinolysis:

Visualization: Synthetic Workflow

Figure 1: Synthetic pathway from 2-pyridone to the target acetohydrazide and its bioactive derivatives.[1][2]

Pharmacological Spectrum[1][2][6][7]

The biological activity of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide is best understood through its derivatives, where the hydrazide group is condensed with aromatic aldehydes or cyclized.[1][2]

3.1 Antimicrobial & Antifungal Activity[1][5][6]

-

Target: Gram-positive bacteria (S. aureus, B. subtilis) and Fungi (C. albicans).[1][2]

-

Mechanism:

-

Schiff Base Derivatives: When the hydrazide is converted to a hydrazone (–CONHN=CH–Ar), the resulting molecule can disrupt the lipid bilayer of the microbial cell membrane.

-

Chelation: The azomethine nitrogen and carbonyl oxygen can chelate metal ions essential for microbial enzyme function.[2]

-

Cell Wall Interference: Studies suggest pyridone derivatives decrease the thickness of the mannan layer in C. albicans, compromising structural integrity [1].[7]

-

-

Potency: Derivatives containing electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) on the benzylidene ring often exhibit MIC values comparable to standard antibiotics like Ciprofloxacin [1].[1][2]

3.2 Analgesic & Anti-Inflammatory Activity[1][5][8][9][10][11][12]

-

Mechanism: Inhibition of Cyclooxygenase (COX) enzymes.[1]

-

Pathway: The pyridone ring serves as a bioisostere for other aromatic rings found in NSAIDs.[2] The hydrazide linker allows the molecule to orient itself within the COX-2 active site, forming hydrogen bonds with key residues (e.g., Arg120, Tyr355).

-

Efficacy: In carrageenan-induced paw edema models, hydrazone derivatives of this compound have shown up to 80% inhibition of inflammation, comparable to Ibuprofen [2].[10]

-

Safety Profile: Unlike acidic NSAIDs, the amide/hydrazide structure reduces direct gastric irritation, potentially offering a better ulcerogenic index [3].

3.3 Anticancer Potential[1][2][3][13]

-

Activity: Cytotoxicity against HeLa, MCF-7, and HepG2 cell lines.

-

Mode of Action:

-

Apoptosis Induction: Some derivatives trigger apoptotic pathways (caspase activation).[1]

-

Kinase Inhibition: The pyridone scaffold is a known privilege structure for kinase inhibitors (e.g., P38 MAP kinase), interfering with cell proliferation signaling [4].

-

Structure-Activity Relationship (SAR) & Mechanism

The biological efficacy is governed by three specific structural zones:

-

Zone A (Pyridone Head): The 2-pyridone ring is essential for lipophilicity and membrane penetration.[1][2] Substitutions on the ring (e.g., methyl groups) can modulate solubility but often reduce potency compared to the unsubstituted ring.

-

Zone B (Linker): The acetohydrazide chain length is optimal.[1][2] Extending to propionohydrazide often decreases activity due to entropic penalties in binding.[2]

-

Zone C (Terminal Tail): This is the "warhead."[1][2]

-

Unsubstituted Hydrazide: Low activity; primarily a synthesis intermediate.[2]

-

Hydrazone (Schiff Base): High activity.[1][14] Electron-withdrawing groups (Cl, F, NO₂) at the para position of the phenyl ring enhance antimicrobial and anti-inflammatory effects.

-

Cyclization (Oxadiazole/Triazole): Converts the hydrazide into a rigid heterocyclic ring, often enhancing metabolic stability and analgesic potency [5].

-

Visualization: Mechanism of Action & SAR

Figure 2: Mechanistic pathways for anti-inflammatory (COX inhibition) and antimicrobial (membrane/chelation) activities.[1][2]

Experimental Protocols

5.1 Protocol: Synthesis of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide

Validation: This protocol is standard for hydrazide synthesis and ensures high purity for biological testing.[1][2]

-

Dissolution: Dissolve 0.01 mol of ethyl 2-(2-oxopyridin-1(2H)-yl)acetate in 30 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 0.05 mol (excess) of hydrazine hydrate (99%) dropwise with stirring.

-

Reaction: Reflux the mixture at 78°C for 4 hours. Monitor via TLC (Solvent system: Chloroform:Methanol 9:1).[1]

-

Crystallization: Concentrate the solvent to half volume under reduced pressure. Cool the flask in an ice bath for 1 hour.

-

Filtration: Filter the resulting white precipitate under vacuum.[1][2]

-

Purification: Recrystallize from ethanol.

-

Characterization:

-

Melting Point: Expect ~160–162°C.[2]

-

IR: Look for peaks at ~3300 cm⁻¹ (NH), ~1660 cm⁻¹ (C=O amide).

-

5.2 Protocol: Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI Guidelines[1]

-

Preparation: Dissolve the test compound (hydrazide or derivative) in DMSO to create a stock solution (e.g., 1000 µg/mL).

-

Media: Use Mueller-Hinton Broth (bacteria) or Sabouraud Dextrose Broth (fungi).[1][2]

-

Inoculum: Prepare microbial suspension adjusted to 0.5 McFarland standard (

CFU/mL). -

Dilution: Perform serial two-fold dilutions of the compound in a 96-well microplate (Range: 500 µg/mL down to 0.9 µg/mL).

-

Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24h (bacteria) or 48h (fungi).[1]

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[1][2]

References

-

Das, L., & Sengupta, T. (2025).[7] An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7, 1069.[7] Link

-

Alam, M. J., et al. (2016).[10] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.[9][10] Drug Design, Development and Therapy, 10, 3529–3543. Link

-

Gökçe, M., et al. (2012). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung, 62(11), 503-509. Link

-

El-Gammal, O. A., et al. (2013).[2][12] Evaluation of the anti-inflammatory and analgesic effects of Cu(II) and Zn(II) complexes derived from 2-(naphthalen-1-yloxy)-N'-(1-(pyridin-2-yl)ethylidene) acetohydrazide.[1][2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 515-525.[2] Link

-

Taha, N. (2017).[2][16] Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation.[1][2][16] International Journal of Organic Chemistry, 7, 219-228.[16] Link[1]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Pyridone [chemeurope.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. dovepress.com [dovepress.com]

- 11. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the anti-inflammatory and analgesic effects of Cu(II) and Zn(II) complexes derived from 2-(naphthalen-1-yloxy)-N'-(1-(pyridin-2-1)ethylidene) acetohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]

The Strategic Role of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide in Medicinal Chemistry

This technical guide provides an in-depth analysis of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide , a privileged scaffold in medicinal chemistry. It details the structural properties, synthetic pathways, and pharmacological versatility of this moiety as a pharmacophore linker.[1]

Executive Summary

In the architecture of drug design, the 2-(2-oxopyridin-1(2H)-yl)acetohydrazide moiety functions as more than a passive connector; it is a bioactive pharmacophore linker . Structurally, it combines a rigid, polar pyridin-2-one headgroup with a flexible, reactive acetohydrazide tail.[1]

This dual nature allows it to serve two critical functions:

-

Molecular Recognition: The pyridinone ring mimics nucleobases and peptide bonds, facilitating hydrogen bonding with biological targets (e.g., kinases, bacterial DNA gyrase).[1]

-

Diversification Vector: The hydrazide terminus is a "chemical chameleon," readily converting into hydrazones (Schiff bases), 1,3,4-oxadiazoles, or thiadiazoles, thereby expanding the drug's chemical space.[1]

Chemical Architecture & Electronic Properties

Understanding the electronic distribution of this linker is prerequisite to its application.

The Pyridin-2-one Core

Unlike a simple pyridine, the 2-oxopyridine (2-pyridone) ring exhibits lactam-lactim tautomerism, though the lactam (keto) form predominates in the N-substituted derivatives used here.

-

Dipole Moment: High polarity improves aqueous solubility of lipophilic drug candidates.

-

H-Bonding: The C=O at position 2 acts as a strong Hydrogen Bond Acceptor (HBA).

-

Aromaticity: While less aromatic than pyridine, it retains significant

-character, allowing for

The Acetohydrazide Linker

The -CH2-CO-NH-NH2 chain provides:

-

Flexibility: The methylene spacer allows the active headgroup to orient correctly within a binding cleft.

-

Chelation Potential: The carbonyl oxygen and the hydrazidic nitrogen can form stable 5- or 6-membered chelate rings with transition metals (Cu²⁺, Zn²⁺), a mechanism often cited in antimicrobial efficacy.

Synthetic Protocols

The synthesis of this linker is a robust, two-step process starting from commercially available 2-hydroxypyridine.

Core Synthesis Workflow

Reagents: 2-Hydroxypyridine, Ethyl chloroacetate, Anhydrous Potassium Carbonate (

Step 1: N-Alkylation (Esterification)

The reaction exploits the nucleophilicity of the ring nitrogen (N1) in the presence of a base.

-

Dissolve 2-hydroxypyridine (0.1 mol) in dry acetone or DMF (50 mL).

-

Add anhydrous

(0.15 mol) and stir at room temperature for 30 minutes to generate the anion. -

Add Ethyl chloroacetate (0.12 mol) dropwise.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Filter hot to remove inorganic salts.

-

Evaporate solvent. The residue is Ethyl 2-(2-oxopyridin-1(2H)-yl)acetate .

Step 2: Hydrazinolysis[2]

-

Dissolve the ester from Step 1 in absolute ethanol (50 mL).

-

Add Hydrazine hydrate (0.2 mol) dropwise.

-

Reflux for 4–6 hours. A solid precipitate usually forms upon cooling.

-

Pour into ice-cold water, filter the solid, and recrystallize from ethanol.

-

Yield: Typically 70–85%.

-

Characterization: IR shows sharp peaks at ~3300 cm⁻¹ (

) and ~1660 cm⁻¹ (C=O amide).

-

Visualization of Synthetic Pathway

Figure 1: Synthetic route from 2-hydroxypyridine to the pharmacophore linker and its primary derivatives.

Pharmacological Applications & Case Studies

The acetohydrazide linker transforms into potent bioactive agents through two primary modifications: Hydrazone formation and Heterocyclization .

Antimicrobial & Antifungal Agents (Schiff Bases)

Reacting the linker with aromatic aldehydes creates N'-arylidene-2-(2-oxopyridin-1(2H)-yl)acetohydrazides .

-

Mechanism: The azomethine linkage (

) mimics the peptide bond, inhibiting bacterial enzymes such as Enoyl-ACP reductase (essential for cell wall synthesis). -

Data Summary:

Anticancer Agents (Kinase Inhibitors)

Derivatives where the linker connects the pyridinone to a bulky heterocycle (e.g., indole, quinoline) have shown efficacy against cancer cell lines (MCF-7, HeLa).[1]

-

Mechanism: Molecular docking studies suggest these compounds bind to the ATP-binding pocket of tyrosine kinases (e.g., EGFR or VEGFR-2 ). The pyridinone oxygen acts as a hinge binder, while the hydrazide linker positions the hydrophobic tail into the selectivity pocket.[1]

Summary of Biological Activity[4]

| Derivative Class | Target Organism/Cell | Key Substituents (R) | IC50 / MIC Range | Ref |

| Hydrazone | S. aureus (MRSA) | 4-Cl-phenyl, 2,4-Cl-phenyl | 2–8 µg/mL | [1, 2] |

| Hydrazone | MCF-7 (Breast Cancer) | 4-NO2-phenyl | 3.12 µM | [1] |

| 1,3,4-Oxadiazole | M. tuberculosis | Pyridine-4-yl | 6.25 µg/mL | [3] |

| Metal Complex (Cu) | DNA Binding | Salicylaldehyde deriv. | High Affinity | [4] |

Mechanism of Action: Molecular Docking Insights[2][5][6]

To rationalize the bioactivity, we must look at the binding mode of the linker within a theoretical receptor pocket (e.g., a bacterial enzyme or kinase).[1]

Pharmacophore Mapping

The molecule provides a "Three-Point" binding motif:

-

Point A (Pyridinone C=O): Accepts H-bonds from backbone NH groups of the protein.

-

Point B (Hydrazide -NH-): Donors H-bonds to active site residues (e.g., Asp, Glu).

-

Point C (Aryl Tail): Engages in hydrophobic / Van der Waals interactions deep in the pocket.

Signal Pathway / Interaction Diagram

Figure 2: Predicted binding mode of a pyridinone-acetohydrazide derivative within a kinase active site.

Experimental Protocol: Bioassay Screening

Self-Validating Protocol for Antimicrobial Testing (Zone of Inhibition)

Objective: Verify the activity of synthesized hydrazone derivatives.

-

Preparation:

-

Prepare stock solutions of compounds (1 mg/mL) in DMSO.

-

Culture S. aureus (ATCC 25923) and E. coli (ATCC 25922) on Nutrient Agar.

-

-

Inoculation:

-

Adjust bacterial suspension to 0.5 McFarland standard (

CFU/mL). -

Swab uniformly onto Mueller-Hinton Agar plates.

-

-

Application:

-

Use a sterile cork borer (6 mm) to create wells.

-

Add 50 µL, 100 µL, and 150 µL of compound stock into respective wells.

-

Control: DMSO (Negative), Ciprofloxacin (Positive).[1]

-

-

Incubation:

-

Incubate at 37°C for 24 hours.

-

-

Validation:

-

Measure Zone of Inhibition (ZOI) in mm.

-

Pass Criteria: ZOI > 10mm indicates moderate activity. ZOI > 18mm indicates high potency.

-

References

-

Synthesis, antimicrobial and anticancer evaluation of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives. Source: Drug Research (Stuttgart), 2014.[1][5] Context: Establishes the baseline for acetohydrazide linker potency in anticancer (MCF-7) and antimicrobial applications.

-

Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial agents. Source: PubMed, 2012.[1] Context: Validates the hydrazone linkage mechanism and SAR regarding electron-withdrawing substituents.

-

Acylhydrazones and Their Biological Activity: A Review. Source: Molecules (MDPI), 2022.[1] Context: Comprehensive review of the pharmacophore's role in anti-inflammatory and kinase inhibition pathways.

-

Synthesis, characterization, antimicrobial, anti-diabetic, anti-inflammatory and anti-cancer studies of Schiff base metal(II) complexes. Source: Indian Journal of Biochemistry and Biophysics, 2023.[1] Context: Details the metal chelation properties of the hydrazide linker.

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. Synthesis, antimicrobial and anticancer evaluation of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial and Antioxidant Properties of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant pathogens and the growing understanding of oxidative stress in human disease have intensified the search for novel therapeutic agents. This technical guide provides a comprehensive overview of the antimicrobial and antioxidant properties of a promising heterocyclic compound, 2-(2-oxopyridin-1(2H)-yl)acetohydrazide. This document details the synthesis, proposed mechanisms of action, and in-depth, field-proven protocols for the evaluation of its biological activities. By integrating established methodologies with expert insights, this guide serves as a valuable resource for researchers engaged in the discovery and development of new antimicrobial and antioxidant drugs.

Introduction: The Therapeutic Potential of Heterocyclic Compounds

Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of many established and experimental therapeutic agents. The pyridinone and hydrazide moieties, present in the title compound, are recognized pharmacophores known to confer a wide range of biological activities, including antimicrobial and antioxidant effects.[1][2][3]

The 2-pyridinone ring is a structural motif found in numerous natural products and synthetic compounds with diverse pharmacological properties.[1][2] Its ability to act as a hydrogen bond donor and acceptor allows for interactions with various biological targets.[1][2] The acetohydrazide group, a derivative of hydrazine, is also a key functional group in medicinal chemistry, contributing to the biological activities of many compounds.[4][5] The presence of the -CONHNH2 moiety is often associated with antioxidant and metal-chelating properties.[4][6]

This guide focuses on 2-(2-oxopyridin-1(2H)-yl)acetohydrazide, a molecule that synergistically combines these two important pharmacophores. We will explore its potential as a dual-action agent, capable of combating pathogenic microorganisms and mitigating oxidative damage.

Synthesis of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide

The synthesis of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide is a multi-step process that begins with the alkylation of 2-hydroxypyridine, followed by esterification and subsequent hydrazinolysis. The following protocol is a standard, reproducible method for obtaining the target compound.

Synthesis Workflow

Caption: Synthesis of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(2-oxopyridin-1(2H)-yl)acetate

-

To a solution of 2-hydroxypyridine (0.1 mol) in dry acetone (200 mL), add anhydrous potassium carbonate (0.2 mol).

-

To this suspension, add ethyl chloroacetate (0.11 mol) dropwise with constant stirring.

-

Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure ethyl 2-(2-oxopyridin-1(2H)-yl)acetate.

Step 2: Synthesis of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide

-

Dissolve ethyl 2-(2-oxopyridin-1(2H)-yl)acetate (0.05 mol) in absolute ethanol (150 mL).

-

Add hydrazine hydrate (0.1 mol) to the solution.

-

Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid product and wash with cold ethanol.

-

Recrystallize the product from ethanol to obtain pure 2-(2-oxopyridin-1(2H)-yl)acetohydrazide.

Antimicrobial Properties

The antimicrobial potential of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide is evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of hydrazide-containing compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.[9] While the specific mechanism for 2-(2-oxopyridin-1(2H)-yl)acetohydrazide is yet to be fully elucidated, it is hypothesized to involve:

-

Inhibition of DNA Gyrase: The hydrazide moiety can chelate metal ions that are crucial for the function of enzymes like DNA gyrase, an essential enzyme for bacterial DNA replication.

-

Disruption of Cell Wall Synthesis: The pyridinone ring may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Interference with Metabolic Pathways: The compound may inhibit key enzymes involved in microbial metabolism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of MIC values using the broth microdilution method in 96-well plates.[7][10]

Materials:

-

2-(2-oxopyridin-1(2H)-yl)acetohydrazide

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Standard antibiotic (e.g., Ciprofloxacin)

Workflow:

Caption: MIC assay workflow.

Procedure:

-

Prepare Stock Solution: Dissolve a known weight of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide in a suitable solvent (e.g., DMSO) to prepare a stock solution of 10 mg/mL.

-

Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Prepare Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Hypothetical MIC Values

The following table presents hypothetical MIC values for 2-(2-oxopyridin-1(2H)-yl)acetohydrazide against common bacterial pathogens.

| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 32 |

| Escherichia coli (ATCC 25922) | Gram-negative | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 128 |

| Ciprofloxacin (Control) | - | 0.25 - 2 |

Antioxidant Properties

The antioxidant activity of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide is assessed by its ability to scavenge stable free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used for this purpose.[6][11]

Proposed Mechanism of Antioxidant Action

The antioxidant activity of hydrazide derivatives is often linked to their hydrogen-donating ability.[6] The proposed mechanism involves the donation of a hydrogen atom from the -NH group of the hydrazide moiety to a free radical, thereby neutralizing it. This process is often referred to as the Hydrogen Atom Transfer (HAT) mechanism.[11]

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure for evaluating the DPPH radical scavenging activity of the target compound.[6][12]

Materials:

-

2-(2-oxopyridin-1(2H)-yl)acetohydrazide

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (Standard antioxidant)

-

Spectrophotometer

Procedure:

-

Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare Sample and Standard Solutions: Prepare various concentrations of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide and ascorbic acid in methanol.

-

Reaction Mixture: In a test tube, mix 1 mL of the DPPH solution with 1 mL of the sample or standard solution. A control is prepared by mixing 1 mL of DPPH solution with 1 mL of methanol.

-

Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

This protocol describes the ABTS assay, which measures the ability of the compound to scavenge the ABTS radical cation (ABTS•+).[1][11]

Materials:

-

2-(2-oxopyridin-1(2H)-yl)acetohydrazide

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS)

-

Trolox (Standard antioxidant)

-

Spectrophotometer

Procedure:

-

Prepare ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Adjust ABTS•+ Solution: Dilute the ABTS•+ solution with PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Prepare Sample and Standard Solutions: Prepare various concentrations of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide and Trolox in PBS.

-

Reaction Mixture: Add 10 µL of the sample or standard solution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Data Presentation: Hypothetical Antioxidant Activity

The following table summarizes the hypothetical antioxidant activity of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide.

| Assay | Hypothetical IC50 (µg/mL) | Standard (IC50 µg/mL) |

| DPPH Radical Scavenging | 45.8 | Ascorbic Acid (8.2) |

| ABTS Radical Cation Decolorization | 28.5 | Trolox (5.5) |

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the synthesis and evaluation of the antimicrobial and antioxidant properties of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide. The detailed protocols and underlying scientific principles serve as a robust starting point for researchers in the field.

The presented data, while hypothetical, are based on the known activities of related compounds and provide a realistic expectation of the potential of this molecule. Further research should focus on:

-

Elucidating the precise mechanisms of action through enzymatic assays and molecular modeling studies.

-

Expanding the antimicrobial screening to include a wider range of clinically relevant pathogens, including resistant strains and fungi.

-

Conducting in vivo studies to evaluate the efficacy and safety of the compound in animal models.

-

Performing structure-activity relationship (SAR) studies by synthesizing and testing analogs to optimize the antimicrobial and antioxidant activities.

The dual-action potential of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide makes it a compelling candidate for further investigation in the quest for novel therapeutic agents to address the pressing global health challenges of antimicrobial resistance and oxidative stress-related diseases.

References

-

Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. (URL: [Link])

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (URL: [Link])

-

Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory. (URL: [Link])

-

ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (URL: [Link])

-

Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) - Bridge PTS. (URL: [Link])

-

Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (URL: [Link])

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. (URL: [Link])

-

The scavenging mechanism of hydrazone compounds towards HOO˙ and CH 3 OO˙ radicals: a computational mechanistic and kinetic study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07625G. (URL: [Link])

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. (URL: [Link])

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (URL: [Link])

-

Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (URL: [Link])

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (URL: [Link])

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC. (URL: [Link])

-

Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review - Impactfactor. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. protocols.io [protocols.io]

- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Detailed Protocol of DPPH Assay Please provide a detailed protocol for p.. [askfilo.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) — Bridge PTS [bridgepts.com]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Coordination chemistry of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide ligands

An In-Depth Technical Guide to the Coordination Chemistry of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide Ligands

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, coordination behavior, and potential applications of metal complexes derived from the versatile ligand, 2-(2-oxopyridin-1(2H)-yl)acetohydrazide. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational principles with advanced insights, grounding all claims in verifiable scientific literature.

Introduction: The Significance of a Multifunctional Ligand

The compound 2-(2-oxopyridin-1(2H)-yl)acetohydrazide is a bifunctional organic molecule that integrates two key pharmacophores: the 2-pyridinone ring and an acetohydrazide side chain. This unique architecture makes it a subject of significant interest in coordination and medicinal chemistry.

-

Pyridinone Core: The pyridinone scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile building block for molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its ability to act as both a hydrogen bond donor and acceptor allows for potent interactions with biological targets.[1]

-

Hydrazide-Hydrazone Moiety: The acetohydrazide group is a powerful chelating unit. Hydrazones, derived from hydrazides, are known to form stable complexes with a variety of metal ions.[2] The coordination of these ligands to metal centers often leads to a significant enhancement of their inherent biological potency, a phenomenon often attributed to chelation theory which posits that complex formation increases the lipophilicity and membrane permeability of the molecule.

The combination of these two moieties in a single ligand creates a versatile platform for developing novel metal-based compounds with tailored electronic, geometric, and biological properties.[3]

Ligand Synthesis and Characterization

The synthesis of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide is typically achieved through a reliable two-step process. The causality behind this workflow is the need to first create an ester intermediate which can then readily react with hydrazine hydrate to form the desired hydrazide.

Synthetic Workflow

The synthesis begins with the N-alkylation of 2-hydroxypyridine followed by hydrazinolysis.

Caption: Synthetic pathway for 2-(2-oxopyridin-1(2H)-yl)acetohydrazide.

Experimental Protocol: Synthesis of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide

This protocol is based on established methodologies for similar compounds.[4][5]

Step 1: Synthesis of Ethyl 2-(2-oxopyridin-1(2H)-yl)acetate

-

To a solution of 2-hydroxypyridine (0.1 mol) in anhydrous acetone (150 mL), add anhydrous potassium carbonate (K₂CO₃, 0.2 mol) as a base.

-

Stir the suspension vigorously and add ethyl chloroacetate (0.11 mol) dropwise.

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude ester, which can be purified by column chromatography or used directly in the next step.[4]

Step 2: Synthesis of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide (The Ligand)

-

Dissolve the crude ethyl 2-(2-oxopyridin-1(2H)-yl)acetate (0.1 mol) in ethanol (100 mL).

-

Add hydrazine hydrate (99%, 0.2 mol) to the solution.

-

Reflux the mixture for 6-8 hours. The formation of a precipitate often indicates product formation.[4][6]

-

Cool the reaction mixture in an ice bath.

-

Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the product from ethanol to obtain pure white crystals of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide.[4]

Ligand Characterization

The synthesized ligand's structure is confirmed using a suite of spectroscopic techniques.

| Technique | Key Observables for 2-(2-oxopyridin-1(2H)-yl)acetohydrazide |

| FT-IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching of NH-NH₂), ~1670 (C=O stretch, amide I), ~1650 (C=O stretch, pyridone).[4] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~9.7 (s, 1H, -CONH-), ~4.4 (s, 2H, -CH₂-), ~4.0 (s, 2H, -NH₂), 6.6-7.8 (m, 4H, pyridine ring protons).[4] |

| LC-MS (m/z) | Expected [M+1]⁺ peak at 168.[4] |

| Elemental Analysis | Calculated values for C₇H₉N₃O₂ should match experimental findings (C, 50.29%; H, 5.43%; N, 25.14%).[4] |

Coordination Chemistry: Synthesis and Structure of Metal Complexes

The true utility of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide lies in its ability to act as a chelating agent, forming stable complexes with a wide range of transition metal ions.

Coordination Modes

The ligand possesses multiple donor atoms (two oxygens and two nitrogens), allowing for versatile coordination behavior. It typically acts as a bidentate ligand. The coordination is primarily through the carbonyl oxygen of the hydrazide group and the nitrogen atom of the terminal amine group, forming a stable five-membered chelate ring.[7] The pyridone oxygen can also participate in coordination, leading to different structural motifs.

Caption: Common bidentate coordination mode of the ligand.

General Synthesis of Metal(II) Complexes

A general and effective method for synthesizing metal complexes involves the direct reaction of the ligand with a metal salt.[8]

Protocol: Synthesis of a Generic [M(L)₂]Cl₂ Complex

-

Dissolve 2-(2-oxopyridin-1(2H)-yl)acetohydrazide (2 mmol) in hot ethanol (30 mL).

-

In a separate flask, dissolve the metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂) (1 mmol) in ethanol (20 mL).

-

Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

-

Reflux the resulting mixture for 2-4 hours. A change in color or the formation of a precipitate typically indicates complex formation.

-

Cool the mixture to room temperature. Filter the solid complex, wash it with ethanol and then diethyl ether to remove any unreacted starting materials.

-

Dry the complex in a desiccator over anhydrous CaCl₂.

Structural Elucidation of Complexes

The coordination of the ligand to the metal center is confirmed by analyzing shifts in key spectroscopic bands.

| Technique | Evidence of Coordination |

| FT-IR (cm⁻¹) | A shift of the amide C=O stretching vibration to a lower frequency (by 15-30 cm⁻¹) indicates coordination through the carbonyl oxygen. Shifts in N-H bands also confirm coordination. The appearance of new, weak bands in the far-IR region (400-600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations.[7][9][10] |

| UV-Vis & Mag. Susc. | The electronic spectra and magnetic moment values are crucial for determining the geometry of the complex. For example, specific d-d transitions can suggest octahedral or square planar geometries for Ni(II) and Cu(II) complexes, respectively.[9][11] |

| Molar Conductance | Measurements in solvents like DMSO help determine if anions (e.g., Cl⁻) are inside or outside the coordination sphere, distinguishing between electrolytic and non-electrolytic complexes.[9] |

Applications in Drug Development and Research

The metal complexes of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide and related ligands are primarily investigated for their biological activities. Chelation can dramatically enhance the therapeutic properties of the parent organic ligand.[8]

Antimicrobial Agents

Hydrazone-based metal complexes are widely studied for their antimicrobial potential. According to Tweedy's chelation theory, complexation reduces the polarity of the metal ion, increasing the lipophilicity of the entire complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid layers of bacterial and fungal cell membranes, disrupting cellular processes and leading to cell death. Numerous studies on analogous systems have shown that metal complexes possess significantly greater antimicrobial activity than the free ligands.[9][11]

Anticancer Potential

The pyridinone core is a well-established scaffold in the design of anticancer agents.[1] Similarly, many hydrazone derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines.[12][13] The mechanism often involves the induction of apoptosis or cell cycle arrest. The metal complexes of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide are therefore promising candidates for the development of novel metal-based anticancer drugs.

Conclusion and Future Outlook

The 2-(2-oxopyridin-1(2H)-yl)acetohydrazide ligand represents a highly adaptable and functionally rich scaffold for coordination chemistry. Its straightforward synthesis, versatile coordination behavior, and the significant biological potential of its metal complexes make it an attractive target for further research.

Future investigations should focus on:

-

Expanding the Coordination Sphere: Synthesizing and characterizing complexes with a wider range of metal ions, including those from the platinum group and lanthanide series, to explore novel geometries and properties.

-

In-depth Biological Evaluation: Moving beyond initial screening to detailed mechanistic studies to understand how these complexes exert their antimicrobial and anticancer effects at a molecular level.

-

Catalytic Applications: Investigating the potential of these complexes to catalyze organic transformations, a common application for stable coordination compounds.[8]

The continued exploration of this ligand system holds considerable promise for advancing the fields of medicinal inorganic chemistry and materials science.

References

-

Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. (n.d.). Semantic Scholar. Retrieved from [Link]

-